4-(4-bromo-2-fluorophenyl)azetidin-2-one
Description
Properties
CAS No. |
1339218-02-8 |
|---|---|
Molecular Formula |
C9H7BrFNO |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Formation of the Azetidinone Core
A two-step protocol is widely employed:
-
Synthesis of 1-(4-Bromo-2-fluorophenyl)prop-2-yn-1-one :
The alkyne precursor is prepared via Friedel-Crafts acylation of 4-bromo-2-fluorobenzene with propiolic acid chloride under Lewis acid catalysis (e.g., AlCl₃). This yields 1-(4-bromo-2-fluorophenyl)prop-2-yn-1-one (CAS: 1601693-72-4), a critical intermediate. -
Cyclization to Azetidin-2-one :
The alkyne undergoes [2+2] cycloaddition with a nitrile oxide or isocyanate to form the β-lactam ring. For example, reaction with hydroxylamine hydrochloride in the presence of NaHCO₃ generates an intermediate imine, which cyclizes under microwave irradiation (PhMe/DMF, 100°C, 1 hr) to yield the azetidinone.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | AlCl₃, CH₂Cl₂, 0°C → rt, 12 hr | 78% |
| 2 | NH₂OH·HCl, NaHCO₃, MW, 100°C, 1 hr | 65% |
Microwave-Assisted Tandem Cyclization
Microwave irradiation significantly enhances reaction efficiency. A one-pot tandem method involves:
-
Substrate : 4-bromo-2-fluorobenzaldehyde and ethyl glycinate.
-
Mechanism : Condensation to form a Schiff base, followed by intramolecular cyclization via nucleophilic attack of the amine on the carbonyl carbon.
Key Advantages
-
Reduced reaction time (30 min vs. 12 hr conventional heating).
Challenges and Optimization
-
Regioselectivity : Competing formation of 5-membered rings (e.g., pyrrolidones) is mitigated by using bulky bases (e.g., DIPEA).
-
Functional Group Tolerance : The electron-withdrawing bromo and fluoro groups slow cyclization; microwave heating offsets this by accelerating kinetics.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromo-2-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the bromo group to a carboxylic acid derivative.
Reduction: Reduction of the azetidin-2-one ring to form a corresponding amine.
Substitution: Replacement of the bromo or fluoro group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(4-bromo-2-fluorophenyl)carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Diverse derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-bromo-2-fluorophenyl)azetidin-2-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In the medical field, this compound is being explored for its therapeutic properties. It may be used in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 4-(4-bromo-2-fluorophenyl)azetidin-2-one exerts its effects involves its interaction with specific molecular targets. The bromo and fluoro substituents enhance its binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: The bromo-fluoro combination in the target compound contrasts with analogs like 3-fluoro-4-(4-methoxy-3-methylphenyl)azetidin-2-one (), where methoxy and methyl groups are electron-donating. Steric Effects: Bromine’s larger atomic radius compared to chlorine or fluorine may hinder synthetic yields. For instance, analogs in show yields as low as 11% (Compound 28) for sterically demanding substituents, suggesting that the target compound’s synthesis may require optimization .
Physical Properties
- Melting Points and Solubility: Nitro- and chloro-substituted azetidinones () exhibit high melting points (210–275°C), attributed to strong intermolecular forces (e.g., dipole-dipole interactions). In contrast, bromo-fluoro-substituted compounds may have moderate melting points due to bromine’s polarizability and weaker packing efficiency. The lipophilic bromo group could reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs like Ezetimibe (), which contains a hydroxyphenyl group enhancing solubility .
Data Tables
Table 1: Structural and Physical Comparison
Research Implications
The bromo-fluoro substitution pattern positions this compound as a promising scaffold for:
- Anticancer Agents : Leveraging halogen bonding for target engagement (e.g., kinase or tubulin inhibition).
- Antimicrobials : Fluorine’s role in disrupting bacterial membranes.
Further studies should prioritize synthetic optimization (e.g., microwave-assisted synthesis) and in vitro screening to validate its pharmacological profile against existing azetidinone derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-bromo-2-fluorophenyl)azetidin-2-one, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of halogenated aryl amines with ketene precursors, followed by cyclization under basic conditions. For example, analogous azetidinone derivatives are synthesized via nucleophilic substitution of bromo-fluorophenyl intermediates with β-lactam precursors, followed by purification via column chromatography (≥95% purity) . Yield optimization depends on reaction temperature (e.g., 0–5°C for bromination steps to minimize side reactions) and solvent selection (e.g., THF for improved solubility of intermediates) .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural elucidation combines:
- NMR : H and C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect on adjacent protons) .
- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve the azetidinone ring geometry and halogen positioning. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 335.17 for CHBrFNO) .
Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?
- Methodological Answer : Initial screens include:
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .
- ADMET Predictions : Computational modeling (e.g., SwissADME) to assess bioavailability and cytochrome P450 interactions .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations in its synthesis be elucidated using computational and kinetic studies?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to model transition states (e.g., cyclization steps involving azetidinone ring closure) .
- Kinetic Analysis : Monitoring reaction progress via HPLC to derive rate constants (e.g., pseudo-first-order kinetics for bromine substitution) .
- Isotope Labeling : O-labeled reagents to trace lactam formation pathways .
Q. What strategies resolve discrepancies in crystallographic data during structural refinement?
- Methodological Answer :
- Twinned Data : Use SHELXL’s TWIN and BASF commands to refine twin fractions .
- Disordered Halogens : Apply restraints (e.g., SIMU/DELU in SHELXL) for bromine/fluorine positional disorder .
- Validation Tools : PLATON’s ADDSYM to check missed symmetry in space group assignment .
Q. How do substituent variations on the azetidinone core impact biological activity, and what methods validate these effects?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing bromine with chlorine or fluorine with trifluoromethyl groups) and compare IC values .
- Molecular Docking : AutoDock Vina to predict binding affinities with target proteins (e.g., tubulin for anticancer activity) .
- In Vivo Validation : Xenograft models to confirm efficacy and toxicity profiles observed in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
